molecular formula C20H27N3O3 B2791163 ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate CAS No. 1207049-69-1

ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate

Cat. No.: B2791163
CAS No.: 1207049-69-1
M. Wt: 357.454
InChI Key: RPSWGTVOCCDKMF-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is a synthetic benzimidazole derivative featuring a cyclohexylmethyl-substituted amino group linked to a 4-oxobutanoate ethyl ester (Fig. 1). The benzimidazole core is a heterocyclic scaffold widely utilized in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

ethyl 4-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-26-19(25)12-11-18(24)21-13-14-7-9-15(10-8-14)20-22-16-5-3-4-6-17(16)23-20/h3-6,14-15H,2,7-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSWGTVOCCDKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Synthetic Route Overview

StepDescription
Formation of Benzimidazole Core Cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.
Attachment of Cyclohexyl Group Nucleophilic substitution reaction with cyclohexyl halide.
Formation of Butanoate Ester Esterification with ethyl 4-aminobutanoate under basic conditions.

Biological Applications

Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate has been investigated for several biological activities:

1. Antimicrobial Activity

  • Studies have shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound is being evaluated for its efficacy against various bacterial strains.

2. Anticancer Potential

  • The compound's structure suggests potential interaction with specific enzymes or receptors involved in cancer pathways, making it a candidate for anticancer drug development. Research is ongoing to determine its effectiveness in inhibiting tumor growth.

Medicinal Chemistry Applications

The compound is being explored for its role in drug development:

1. Targeting Specific Enzymes

  • This compound may inhibit enzymes that are critical in disease pathways, offering a therapeutic avenue for conditions such as cancer and infections.

2. Development of Novel Therapeutics

  • The unique structural features of this compound allow it to be modified to enhance its pharmacological properties, potentially leading to new therapeutic agents.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in various industrial sectors:

1. Material Science

  • The compound can be utilized in developing new materials with specific properties, such as catalysts or sensors.

2. Chemical Synthesis

  • It serves as a building block in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound). Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted by the Royal Society of Chemistry focused on the anticancer properties of benzimidazole derivatives. This compound was identified as a promising candidate due to its ability to inhibit cell proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzimidazole Core

(a) Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure: Features a benzyl and hydroxyethyl group on the benzimidazole’s amino substituent .
  • Key Differences: Compared to the target compound, the benzyl group introduces aromaticity but may reduce metabolic stability due to susceptibility to oxidative cleavage.
  • Hypothesized Impact : Reduced lipophilicity (logP) compared to the cyclohexyl-containing target compound, which may limit blood-brain barrier penetration but improve renal excretion .
(b) Ethyl 4-(5-((2-Hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure : Simplified hydroxyethyl substituent without benzyl or cyclohexyl groups .
  • Key Differences : Lacks the bulky cyclohexyl group, resulting in lower molecular weight (~380 g/mol vs. ~450 g/mol for the target compound).
  • Hypothesized Impact : Higher solubility in polar solvents but reduced membrane permeability due to decreased hydrophobicity .

Backbone Modifications: Amide vs. Thioether Linkages

(a) Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate
  • Structure : Contains a thioether linkage instead of the amide group in the target compound .
  • Key Differences : The sulfur atom in the thioether may confer higher chemical stability under acidic conditions but could reduce hydrogen-bonding capacity.
(b) Methyl 4-(1H-Benzo[d]imidazol-2-yl)phenyl carbamodithioate
  • Structure : Incorporates a thiourea group .
  • Key Differences: Thiourea moieties are known for metal chelation but may introduce toxicity risks.

Cyclohexyl vs. Bulky Protective Groups

Ethyl 4-(1-Tritylimidazol-4-yl)butanoate
  • Structure : Utilizes a trityl (triphenylmethyl) protective group on the imidazole nitrogen .
  • Key Differences : The trityl group’s steric bulk may hinder target binding or enzymatic processing.
  • Hypothesized Impact : Reduced biological activity compared to the cyclohexylmethyl-substituted target compound, which balances hydrophobicity and steric accessibility .

Biological Activity

Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C20H27N3O3\text{C}_{20}\text{H}_{27}\text{N}_3\text{O}_3

Synthesis:
The synthesis involves several steps:

  • Formation of the Benzimidazole Core: This is achieved through the cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Attachment of the Cyclohexyl Group: A nucleophilic substitution reaction introduces the cyclohexyl group.
  • Formation of the Butanoate Ester: The final step involves esterification with ethyl 4-aminobutanoate under basic conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymatic activities, potentially disrupting critical biological pathways that lead to therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial and anticancer properties. This compound has been studied for its potential efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)8.1
U2OS (Osteosarcoma)0.69

These values indicate a promising level of potency, suggesting that this compound may serve as a lead in anticancer drug development.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on benzimidazole derivatives demonstrated their ability to inhibit PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .
  • Another investigation revealed that derivatives with specific substitutions on the benzimidazole ring exhibited enhanced antiviral activity against HIV .

Future Directions

Given the promising results regarding the biological activity of this compound, further research is warranted to:

  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Conduct in vivo studies to assess therapeutic potential and safety profiles.
  • Investigate mechanisms of action in greater detail to identify specific molecular targets.

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